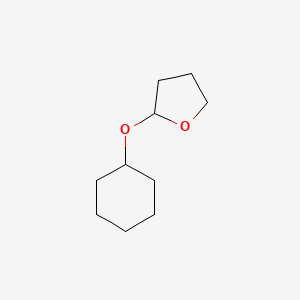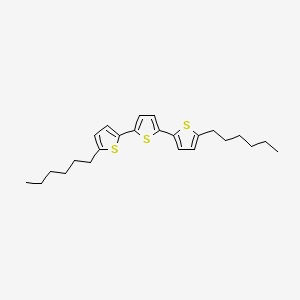
2-(Cyclohexyloxy)tetrahydrofuran
Overview
Description
2-(Cyclohexyloxy)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a cyclohexyloxy group. This compound is notable for its unique structure, which combines the properties of both tetrahydrofuran and cyclohexane, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyclohexanol to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure and temperature conditions, along with efficient mixing, ensures the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted tetrahydrofuran derivatives .
Scientific Research Applications
2-(Cyclohexyloxy)tetrahydrofuran finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with a five-membered ring, commonly used as a solvent in organic reactions.
Cyclohexanol: An alcohol with a six-membered ring, used as a precursor in the synthesis of various organic compounds.
2-Methyltetrahydrofuran: A derivative of tetrahydrofuran with a methyl group, used as a solvent and reagent in organic synthesis.
Uniqueness: 2-(Cyclohexyloxy)tetrahydrofuran is unique due to its combination of a tetrahydrofuran ring and a cyclohexyloxy group, which imparts distinct chemical and physical properties. This dual functionality makes it versatile in various chemical reactions and applications, setting it apart from simpler cyclic ethers and alcohols .
Properties
IUPAC Name |
2-cyclohexyloxyoxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFYKFIIXFVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472086 | |
| Record name | 2-(cyclohexyloxy)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-61-2 | |
| Record name | 2-(cyclohexyloxy)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-](/img/structure/B3048970.png)








![(2-{2-[(3-Aminopropyl)(methyl)amino]ethoxy}ethyl)dimethylamine](/img/structure/B3048988.png)
![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)

![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)

